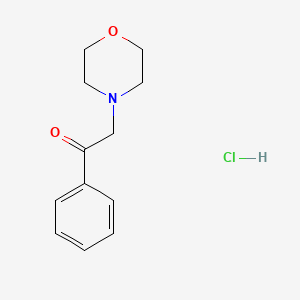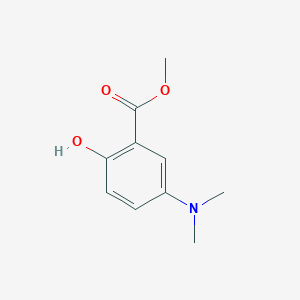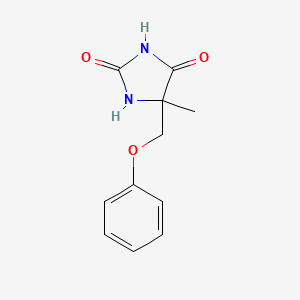![molecular formula C13H12F3N3O4S B12006443 N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)
N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,4-Diméthyl-isoxazol-5-ylsulfamoyl)-phényl]-2,2,2-trifluoro-acétamide est un composé organique synthétique connu pour sa structure chimique unique et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un groupe trifluoroacétamide, un groupe sulfamoyl et un groupe diméthyl-isoxazole, ce qui en fait un sujet d'intérêt en chimie médicinale et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[4-(3,4-Diméthyl-isoxazol-5-ylsulfamoyl)-phényl]-2,2,2-trifluoro-acétamide implique généralement plusieurs étapes :
Formation du cycle isoxazole : Le cycle isoxazole peut être synthétisé par une réaction de cyclisation impliquant un précurseur approprié, tel qu'un β-cétoester et de l'hydroxylamine, en conditions acides ou basiques.
Introduction du groupe sulfamoyl : Le groupe sulfamoyl est introduit par une réaction de formation de sulfonamide, où le dérivé d'isoxazole réagit avec un chlorure de sulfonyle en présence d'une base comme la triéthylamine.
Fixation du groupe trifluoroacétamide : La dernière étape consiste en l'acylation du cycle phényle avec de l'anhydride trifluoroacétique ou un réactif similaire pour former le groupe trifluoroacétamide.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à écoulement continu et des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de systèmes de synthèse et de purification automatisés serait essentielle pour répondre aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle isoxazole, conduisant à la formation de dérivés oxo.
Réduction : Les réactions de réduction peuvent cibler le groupe trifluoroacétamide, le convertissant potentiellement en amine.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome (Br₂) ou l'acide nitrique (HNO₃) en conditions acides.
Principaux produits
Oxydation : Formation de dérivés oxo.
Réduction : Conversion en dérivés d'amine.
Substitution : Introduction de divers groupes fonctionnels sur le cycle aromatique.
Applications de la recherche scientifique
Chimie
En chimie, N-[4-(3,4-Diméthyl-isoxazol-5-ylsulfamoyl)-phényl]-2,2,2-trifluoro-acétamide est utilisé comme élément de base pour la synthèse de molécules plus complexes. Ses groupes fonctionnels uniques permettent des modifications chimiques diverses, ce qui en fait un élément précieux dans le développement de nouveaux matériaux et de nouveaux catalyseurs.
Biologie
En recherche biologique, ce composé est étudié pour son potentiel en tant que molécule biologiquement active. Ses caractéristiques structurelles suggèrent qu'il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.
Médecine
En médecine, les propriétés thérapeutiques potentielles du composé sont explorées. Sa capacité à subir diverses réactions chimiques en fait un échafaudage polyvalent pour la conception de nouveaux produits pharmaceutiques, en particulier dans le traitement des maladies où les dérivés du trifluoroacétamide ont fait preuve d'efficacité.
Industrie
Dans le secteur industriel, N-[4-(3,4-Diméthyl-isoxazol-5-ylsulfamoyl)-phényl]-2,2,2-trifluoro-acétamide est utilisé dans la production de produits chimiques de spécialité et de matériaux de pointe. Sa stabilité et sa réactivité le rendent adapté aux applications dans les revêtements, les adhésifs et les polymères.
Mécanisme d'action
Le mécanisme d'action de N-[4-(3,4-Diméthyl-isoxazol-5-ylsulfamoyl)-phényl]-2,2,2-trifluoro-acétamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluoroacétamide peut former des liaisons hydrogène fortes, tandis que le groupe sulfamoyl peut s'engager dans des interactions électrostatiques. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs ou d'autres protéines, conduisant aux effets observés du composé.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new pharmaceuticals, particularly in the treatment of diseases where trifluoroacetamide derivatives have shown efficacy.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form strong hydrogen bonds, while the sulfamoyl group can engage in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[4-(3,4-Diméthyl-isoxazol-5-ylsulfamoyl)-phényl]-acétamide
- N-[4-(3,4-Diméthyl-isoxazol-5-ylsulfamoyl)-phényl]-2,2,2-trifluoro-propionamide
Unicité
Par rapport aux composés similaires, N-[4-(3,4-Diméthyl-isoxazol-5-ylsulfamoyl)-phényl]-2,2,2-trifluoro-acétamide se distingue par la présence du groupe trifluoroacétamide, qui améliore sa stabilité chimique et sa réactivité. Cette caractéristique unique permet une plus large gamme d'applications et en fait un composé plus polyvalent dans les contextes de recherche et industriel.
Propriétés
Formule moléculaire |
C13H12F3N3O4S |
|---|---|
Poids moléculaire |
363.31 g/mol |
Nom IUPAC |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C13H12F3N3O4S/c1-7-8(2)18-23-11(7)19-24(21,22)10-5-3-9(4-6-10)17-12(20)13(14,15)16/h3-6,19H,1-2H3,(H,17,20) |
Clé InChI |
KJEYNWQWLMDFIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12006399.png)


![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12006416.png)




